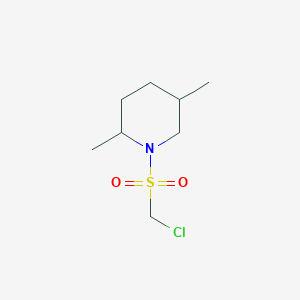
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring substituted with a chloromethylsulfonyl group and two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine typically involves the chloromethylation of 2,5-dimethylpiperidine followed by sulfonylation. One common method includes:
Chloromethylation: Reacting 2,5-dimethylpiperidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Sulfonylation: Treating the chloromethylated product with sulfur dioxide and chlorine to form the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidines with various functional groups.
Oxidation: Piperidine sulfonic acids.
Reduction: Piperidine sulfides or thiols.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various redox reactions, influencing the compound’s chemical behavior.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Redox Reactions: The sulfonyl group can undergo oxidation or reduction, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
1-((Chloromethyl)sulfonyl)piperidine: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylpiperidine: Lacks the chloromethylsulfonyl group.
1-((Bromomethyl)sulfonyl)-2,5-dimethylpiperidine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is unique due to the combination of its chloromethylsulfonyl group and the methyl substitutions on the piperidine ring
Properties
Molecular Formula |
C8H16ClNO2S |
|---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-2,5-dimethylpiperidine |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-3-4-8(2)10(5-7)13(11,12)6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
ATEWVQQKHMVOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1)S(=O)(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















